molecular formula C21H21NO5 B385442 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 637753-03-8

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate

Cat. No.: B385442
CAS No.: 637753-03-8
M. Wt: 367.4g/mol
InChI Key: AIUVNUBHXOXZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Scientific Research Applications

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multiple steps, starting with the preparation of the chromen-4-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-4-one structure. The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride. Finally, the diethylcarbamate moiety is attached via a nucleophilic substitution reaction using diethylamine and a suitable carbamoylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The methoxy and carbamate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl methylcarbamate: Similar structure but with a methylcarbamate group instead of diethylcarbamate.

    3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl ethylcarbamate: Contains an ethylcarbamate group instead of diethylcarbamate.

    3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl phenylcarbamate: Features a phenylcarbamate group.

Uniqueness

The uniqueness of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylcarbamate moiety, in particular, may enhance its solubility, stability, and bioactivity compared to similar compounds with different carbamate groups.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)27-14-10-11-16-19(12-14)26-13-17(20(16)23)15-8-6-7-9-18(15)25-3/h6-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUVNUBHXOXZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
Reactant of Route 2
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
Reactant of Route 3
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
Reactant of Route 5
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
Reactant of Route 6
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.